4-[2-[5-[4-(Diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-YL]vinyl]-N,N-diethylaniline
Overview
Description
The compound “4-[2-[5-[4-(Diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-YL]vinyl]-N,N-diethylaniline” is a chemical with the molecular formula C31H38N4 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of this compound is 466.66 . The InChI string and SMILES string, which represent the structure of the molecule, are also provided . The InChI string is1S/C31H38N4/c1-5-33(6-2)28-20-15-25(16-21-28)14-19-27-24-31(35(32-27)30-12-10-9-11-13-30)26-17-22-29(23-18-26)34(7-3)8-4/h9-23,31H,5-8,24H2,1-4H3/b19-14+
. The SMILES string is CCN(CC)c1ccc(\\C=C/C2=NN(C(C2)c3ccc(cc3)N(CC)CC)c4ccccc4)cc1
. Physical and Chemical Properties Analysis
This compound appears as a yellow powder . It has a melting point of 157-161°C , a boiling point of 628.3°C at 760 mmHg , and a density of 1.03 g/cm3 . The maximum wavelength (λmax) is 381 nm .Scientific Research Applications
Polymer Modification and Medical Applications
- Hydrogel Modification for Medical Use : Hydrogels based on poly vinyl alcohol and acrylic acid have been modified through a condensation reaction with various amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, to improve their swelling behavior and thermal stability. These modifications enhance the hydrogels' potential for medical applications, such as drug delivery systems, due to their increased biological activity and thermal stability (Aly & El-Mohdy, 2015).
Organic Synthesis and Catalysis
- Catalysis in Organic Synthesis : Poly(4-vinylpyridine) has been utilized as a green, commercially available basic catalyst for the synthesis of benzopyrans and dihydropyranochromenes. This method offers mild reaction conditions and high yields, showcasing the compound's role in facilitating efficient organic transformations (Albadi, Mansournezhad, & Akbari Balout-Bangan, 2014).
Advanced Materials and Sensors
- Fluorescent Dyes for Sensing and Imaging : Novel pyrazoline-based fluorescent dyes have been synthesized, displaying significant solvatochromism and potential for use in imaging and sensing applications. These compounds, including derivatives of pyrazoline, exhibit unique optical properties that can be tuned according to the solvent environment, making them suitable for various analytical applications (Bai et al., 2007).
Light-Emitting Devices
- Organic Light-Emitting Diodes (OLEDs) : Pyrazoloquinolines with different substitutions have been synthesized and evaluated as emitting materials in OLEDs. These compounds, particularly those with diethylamino groups, exhibit blue to blue-green light emission, highlighting their application in the development of OLED technology for display and lighting purposes (Tomasik et al., 2001).
Antioxidant and Antibacterial Agents
- Antioxidant and Antibacterial Properties : Compounds with pyrazoline and aminopyrimidine structures have demonstrated significant antioxidant and antibacterial activities. These findings suggest potential applications in developing new therapeutic agents and additives for various medical and healthcare products (Solankee et al., 2009).
Safety and Hazards
The safety data sheet for this compound suggests taking precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . In case of accidental exposure, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately .
Properties
IUPAC Name |
4-[2-[3-[4-(diethylamino)phenyl]-2-phenyl-3,4-dihydropyrazol-5-yl]ethenyl]-N,N-diethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N4/c1-5-33(6-2)28-20-15-25(16-21-28)14-19-27-24-31(35(32-27)30-12-10-9-11-13-30)26-17-22-29(23-18-26)34(7-3)8-4/h9-23,31H,5-8,24H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKRKPGZABEOSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=NN(C(C2)C3=CC=C(C=C3)N(CC)CC)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10886236 | |
Record name | Benzenamine, 4-[2-[5-[4-(diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl]ethenyl]-N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10886236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.7 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57609-72-0 | |
Record name | 1-Phenyl-3-(p-diethylaminostyryl)-5-(p-diethylaminophenyl)-2-pyrazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57609-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-[2-[5-[4-(diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl]ethenyl]-N,N-diethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4-[2-[5-[4-(diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl]ethenyl]-N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10886236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-[5-[4-(diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl]vinyl]-N,N-diethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.299 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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